Differential Cytotoxicity in L929 Fibroblast Model for Azepane-Containing Scaffold
In a commercially reported cytotoxicity counter-screen against the L929 murine fibroblast cell line, the target compound demonstrated an IC50 of 27.05 µM . This moderate cytotoxic threshold provides a key differentiation parameter: the closely related meta-substituted analog CHEMBL1411728 (bearing a 4-methylpiperidine instead of azepane and a meta-phenyl linker) showed no significant cytotoxicity in the same panel at concentrations up to 100 µM, with cell viability remaining above 85% across all tested doses [1]. The >3.7-fold difference in potency suggests that the azepane/para-phenyl architecture confers a distinct cellular activity fingerprint not predictable from simpler piperidine-pyridazine analogs.
| Evidence Dimension | Cytotoxicity (IC50, L929 fibroblast) |
|---|---|
| Target Compound Data | IC50 = 27.05 µM |
| Comparator Or Baseline | CHEMBL1411728: IC50 > 100 µM (No significant cytotoxicity up to 100 µM; viability > 85%) |
| Quantified Difference | >3.7-fold lower IC50 (greater cytotoxic potency) for the target azepane compound relative to the meta-piperidine analog |
| Conditions | L929 murine fibroblast cell line; standard MTT or resazurin-based viability assay; 48-72 h exposure |
Why This Matters
This differential cytotoxicity profile is critical for chemical probe selection: users requiring a compound with a defined cytotoxic threshold for oncology target validation should prioritize the azepane-containing target compound over non-cytotoxic piperidine analogs, avoiding false-negative results in viability-dependent assays.
- [1] ChEMBL Database. (2025). CHEMBL1411728 - Biological Activity Profile. European Bioinformatics Institute. View Source
